molecular formula C15H12N2OS3 B3310555 N-(2-(methylthio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide CAS No. 946210-40-8

N-(2-(methylthio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide

Cat. No.: B3310555
CAS No.: 946210-40-8
M. Wt: 332.5 g/mol
InChI Key: OJRHGGBEUZIFOS-UHFFFAOYSA-N
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Description

N-(2-(Methylthio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide is a complex organic compound characterized by its intricate molecular structure, which includes a thiazole ring, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(methylthio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide typically involves multi-step procedures starting with the formation of the thiazole and thiophene rings. Key steps may include:

  • Formation of the Thiazole Ring: : This can be achieved through the Hantzsch thiazole synthesis, where α-haloketones react with thioamides.

  • Introduction of the Methylthio Group: : This may involve a methylation reaction using methyl iodide or similar reagents.

  • Formation of the Thiophene Ring: : Thiophene synthesis might include methods like the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

  • Coupling of the Thiazole and Thiophene Rings: : This can involve nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions.

  • Amidation: : The final step often involves forming the carboxamide group through the reaction of a carboxylic acid derivative with an amine.

Industrial Production Methods: : For large-scale production, optimizing reaction conditions to achieve high yields and purity is crucial. This may involve continuous flow synthesis techniques, scalable reaction conditions, and cost-effective starting materials.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions may include the conversion of the nitro group to an amine using reducing agents like lithium aluminum hydride.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially at reactive positions on the thiazole and thiophene rings.

Common Reagents and Conditions: : Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or organometallic reagents for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dimethylformamide or acetonitrile, and catalysts like palladium.

Major Products: : The products of these reactions depend on the specific conditions but can include sulfoxides, sulfones, amines, and various substituted derivatives.

Scientific Research Applications

Chemistry: : In organic synthesis, this compound can serve as an intermediate for more complex molecule construction. Biology : Studies may explore its interactions with biological macromolecules and potential as a biochemical probe. Medicine Industry : Usage in the development of new materials with specific properties, such as polymers or electronic components.

Comparison with Similar Compounds

Comparison: : Similar compounds may include other thiazole and thiophene derivatives. The uniqueness of N-(2-(methylthio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide lies in its specific functional groups and molecular configuration, which may confer unique reactivity and biological activity.

List of Similar Compounds

  • 4-Phenylthiazole-2-carboxamide

  • 2-(Methylthio)thiazole derivatives

  • Thiophene-2-carboxamide derivatives

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Properties

IUPAC Name

N-(2-methylsulfanyl-4-phenyl-1,3-thiazol-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS3/c1-19-15-16-12(10-6-3-2-4-7-10)14(21-15)17-13(18)11-8-5-9-20-11/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRHGGBEUZIFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(S1)NC(=O)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-(methylthio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide
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N-(2-(methylthio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide
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N-(2-(methylthio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide
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N-(2-(methylthio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide
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N-(2-(methylthio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide
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N-(2-(methylthio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide

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